molecular formula C9H6BrClN2O B1384457 6-Bromo-7-chloro-2-methylquinazolin-4-ol CAS No. 1698026-73-1

6-Bromo-7-chloro-2-methylquinazolin-4-ol

Cat. No.: B1384457
CAS No.: 1698026-73-1
M. Wt: 273.51 g/mol
InChI Key: OOMALTMQVIGSRO-UHFFFAOYSA-N
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Description

6-Bromo-7-chloro-2-methylquinazolin-4-ol is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a quinazolinone core. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chloro-2-methylquinazolin-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methylquinazolin-4-one.

    Chlorination: The chlorination step involves the use of a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to introduce the chlorine atom.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also incorporate continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chloro-2-methylquinazolin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts (Pd) and bases like potassium phosphate (K3PO4) in organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

6-Bromo-7-chloro-2-methylquinazolin-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and as a probe for enzyme activity.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing

Mechanism of Action

The mechanism of action of 6-Bromo-7-chloro-2-methylquinazolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2-methylquinazolin-4-ol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    7-Chloro-2-methylquinazolin-4-ol: Lacks the bromine atom, leading to differences in chemical properties and applications.

    2-Methylquinazolin-4-ol: Lacks both bromine and chlorine atoms, serving as a simpler analog.

Uniqueness

6-Bromo-7-chloro-2-methylquinazolin-4-ol is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and potential biological activity. This dual halogenation can enhance its interactions with molecular targets and improve its efficacy in various applications.

Properties

IUPAC Name

6-bromo-7-chloro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMALTMQVIGSRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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